molecular formula C10H10O2 B8758452 6-Hydroxy-2-methyl-2,3-dihydro-1h-inden-1-one CAS No. 60424-12-6

6-Hydroxy-2-methyl-2,3-dihydro-1h-inden-1-one

Cat. No. B8758452
CAS RN: 60424-12-6
M. Wt: 162.18 g/mol
InChI Key: MBPFQYUQOCHADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420289

Procedure details

A mixture of the indanone (1.81 g, 11.17 mmole)of Example 1, Step D, cyanoacetic acid (1.05 g, 12.3 mmol) ammonium acetate (0.17 g), acetic acid (0.66 g) and toluene (5 mL) is heated at reflux with water removal (Dean-Stark) for 24 hours (TLC, CH2Cl2 -ethyl acetate 8:2). The toluene is evaporated and the residual yellow solid is redissolved in ethanol (6 mL) containing 2.2 N-KOH (1.4 mL). A solution of KOH (2.2 g, 85) in water (15 mL) is added and the solution is refluxed under nitrogen for 18 hours. The ethanol is evaporated, the residue is diluted with water and extracted with ether (2 times). The aqueous layer is acidified in the cold with 6N-HCl (to pH 3) and extracted with ethyl acetate. The extracts are washed with brine, dried (MgSO4) and evaporated to provide the crude title compound together with traces of unreacted indanone. It is used as such in the next step.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
CH2Cl2 ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH:7]([CH3:12])[C:8]2=[O:11])=[CH:4][CH:3]=1.C([CH2:15][C:16]([OH:18])=[O:17])#N.C(O)(=O)C.C1(C)C=CC=CC=1>C(Cl)Cl.C(OCC)(=O)C.O>[OH:1][C:2]1[CH:10]=[C:9]2[C:5](=[CH:4][CH:3]=1)[CH2:6][C:7]([CH3:12])=[C:8]2[CH2:15][C:16]([OH:18])=[O:17].[C:8]1(=[O:11])[C:9]2[C:5](=[CH:4][CH:3]=[CH:2][CH:10]=2)[CH2:6][CH2:7]1 |f:4.5|

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
OC1=CC=C2CC(C(C2=C1)=O)C
Name
Quantity
1.05 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
0.66 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
CH2Cl2 ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
The toluene is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residual yellow solid is redissolved in ethanol (6 mL)
ADDITION
Type
ADDITION
Details
containing 2.2 N-KOH (1.4 mL)
ADDITION
Type
ADDITION
Details
A solution of KOH (2.2 g, 85) in water (15 mL) is added
TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed under nitrogen for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated
ADDITION
Type
ADDITION
Details
the residue is diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2 times)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(=C(CC2=CC1)C)CC(=O)O
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.